molecular formula C21H17N3O5S B2737835 methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate CAS No. 685869-13-0

methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2737835
CAS No.: 685869-13-0
M. Wt: 423.44
InChI Key: FNTXXQLLGVPHCT-UHFFFAOYSA-N
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Description

methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzoxazole moiety and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Moiety: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced via a thiolation reaction, where a thiol reagent reacts with the benzoxazole intermediate.

    Coupling with Isoquinoline Derivative: The benzoxazole-thiol intermediate is then coupled with an isoquinoline derivative through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzoxazole moiety can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents in the presence of catalysts like iron(III) chloride or sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.

Scientific Research Applications

methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photoluminescent compounds.

Mechanism of Action

The mechanism of action of methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The benzoxazole moiety is known to interact with nucleic acids, potentially influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar in structure but lacks the benzoxazole and sulfanylidene groups.

    Methyl 1-oxo-2-(2-mercaptobenzothiazol-3-yl)isoquinoline-4-carboxylate: Contains a benzothiazole moiety instead of benzoxazole.

    Methyl 1-oxo-2-(3-mercapto-1,2,4-triazol-5-yl)isoquinoline-4-carboxylate: Features a triazole ring instead of benzoxazole.

Uniqueness

methyl 1-oxo-2-[3-(2-sulfanylidene-2,3-dihydro-1,3-benzoxazol-3-yl)propanamido]-1,2-dihydroisoquinoline-4-carboxylate is unique due to its combination of a benzoxazole moiety and a sulfanylidene group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-28-20(27)15-12-24(19(26)14-7-3-2-6-13(14)15)22-18(25)10-11-23-16-8-4-5-9-17(16)29-21(23)30/h2-9,12H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTXXQLLGVPHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC(=O)CCN3C4=CC=CC=C4OC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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